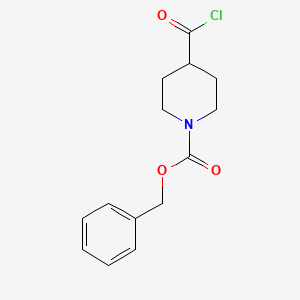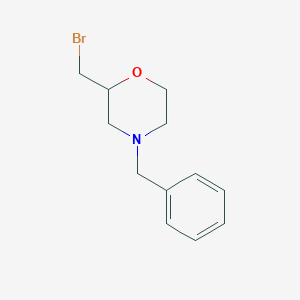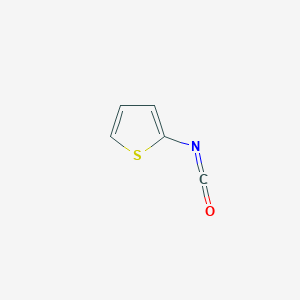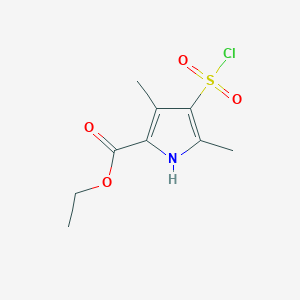
3-(Trifluoromethyl)cyclohexanol
Vue d'ensemble
Description
3-(Trifluoromethyl)cyclohexanol is a compound with the empirical formula C7H11F3O . It is a mixture of cis/trans isomers . The compound is part of the small family of all-cis hexakis substituted cyclohexanes .
Synthesis Analysis
The synthesis of 3-(Trifluoromethyl)cyclohexanol can be challenging. It requires elevated temperature and pressure, and the yield can be as low as 13% . The reaction involves dramatic steric clashes between its trifluoromethyl groups . Another compound, 3-(Trifluoromethyl)cyclohexanone, which is closely related to 3-(Trifluoromethyl)cyclohexanol, has been synthesized .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)cyclohexanol consists of a cyclohexanol ring with a trifluoromethyl group attached . The InChI key for this compound is WGZGFRDYYXKLRB-UHFFFAOYSA-N .Chemical Reactions Analysis
The trifluoromethyl group in 3-(Trifluoromethyl)cyclohexanol can participate in various chemical reactions. For instance, oxidative trifluoromethylation reactions have been studied extensively . These reactions involve the use of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)cyclohexanol has a molecular weight of 168.16 g/mol . It is a solid compound . More detailed physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique
Hydrogenation and Hydrodeoxygenation Catalysts
Research has shown that cyclohexanol, including its variants like 3-(Trifluoromethyl)cyclohexanol, can be used as an intermediate in the hydrogenation and hydrodeoxygenation of phenol. Such processes are pivotal for the production of polymers and chemicals in the industry. For instance, cobalt oxide nanoparticles supported on porous carbon showed high efficiency in hydrogenating phenol to cyclohexanol (Wei et al., 2018). Similarly, research on a Ru-solid base bifunctional catalyst indicated its effectiveness in converting lignin-derived phenols to cyclohexanols (Xu et al., 2016).
Carbon Nanotube Synthesis
Cyclohexanol has been used as a precursor in the synthesis of multiwall carbon nanotubes (MWCNTs) in a chemical vapor deposition (CVD) system. This process is significant for the production of high-purity MWCNTs, which have numerous applications in materials science and engineering (Shirazi et al., 2011).
Silica Surface Models
Research involving cyclohexyltrichlorosilane, related to cyclohexanol compounds, has been conducted to model silica surfaces. This is important for understanding the chemistry of silica and its applications in various fields (Feher et al., 1989).
Selective Oxidation in Chemical Synthesis
Cyclohexanol and its derivatives, including 3-(Trifluoromethyl)cyclohexanol, are used in selective oxidation reactions. These reactions are fundamental in the synthesis of important intermediates for the production of synthetic polymers like Nylon (Wang et al., 2016).
Pharmaceutical and Chemical Intermediate Synthesis
Cyclohexanol derivatives are also significant in the synthesis of various pharmaceuticals and chemical intermediates. For instance, the enzymatic reduction of 3-cyanocyclohexanone, a compound structurally similar to 3-(Trifluoromethyl)cyclohexanol, has been studied for producing specific enantiomers (Willaert et al., 2010).
Environmental Applications
In environmental science, the reactions involving cyclohexanol derivatives are studied for understanding hydroxyl radical production, which is vital in atmospheric chemistry and pollution studies [(Atkinson & Aschmann, 1993)](https://consensus.app/papers/hydroxyl-production-gasphase-reactions-ozone-series-atkinson/2fc0e1b5f2d95e719001a9815240e823/?utm_source=chatgpt).
Propriétés
IUPAC Name |
3-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZGFRDYYXKLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380533 | |
| Record name | 3-(trifluoromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)cyclohexanol | |
CAS RN |
454-63-7 | |
| Record name | 3-(trifluoromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)












